2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline
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Overview
Description
2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline typically involves the bromination of aniline derivatives. The process often includes multiple steps of bromination and coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds between brominated aromatic compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the bromination and coupling steps.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while substitution reactions may produce various brominated aromatic compounds.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-cancer drugs.
Industry: Widely used as a flame retardant in various materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s high bromine content allows it to effectively inhibit certain biochemical pathways, leading to its use as an enzyme inhibitor and flame retardant .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrabromo-p-xylene
- Tetrabromobisphenol A
- Hexabromocyclododecane
Properties
CAS No. |
918946-96-0 |
---|---|
Molecular Formula |
C12H2Br9NO |
Molecular Weight |
895.3 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenoxy)aniline |
InChI |
InChI=1S/C12H2Br9NO/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h22H2 |
InChI Key |
MLMUNSMENFSGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)N |
Origin of Product |
United States |
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